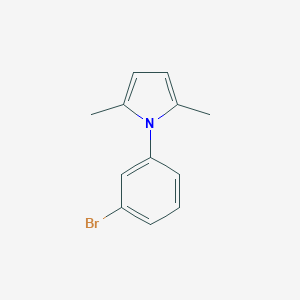

1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole

概要

説明

1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of a bromine atom on the phenyl ring and two methyl groups on the pyrrole ring makes this compound unique. It is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole typically involves the reaction of 3-bromobenzaldehyde with 2,5-dimethylpyrrole. One common method is the condensation reaction, where 3-bromobenzaldehyde is reacted with 2,5-dimethylpyrrole in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an appropriate solvent like toluene or ethanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.

化学反応の分析

Types of Reactions

1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The bromine atom on the phenyl ring can be substituted by other electrophiles in the presence of a catalyst like iron(III) bromide.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The methyl groups on the pyrrole ring can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Iron(III) bromide (FeBr3) as a catalyst, bromine (Br2) as the electrophile.

Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, nucleophiles like amines or thiols.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) as oxidizing agents.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted phenyl derivatives.

Nucleophilic Substitution: Substituted pyrrole derivatives with nucleophiles replacing the bromine atom.

Oxidation: Aldehydes or carboxylic acids derived from the oxidation of methyl groups.

科学的研究の応用

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole. For instance, compounds containing pyrrole structures have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. One study demonstrated that certain pyrrole derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like vancomycin, indicating their potential as new antibacterial agents .

Anticancer Activity

Pyrrole derivatives have also been investigated for their anticancer properties. A notable study synthesized a series of pyrrolyl benzohydrazides, revealing that these compounds could inhibit cancer cell proliferation effectively. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making them potential candidates for further development in cancer therapy .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions, including Ugi reactions and other multi-component reactions. These methodologies allow for the generation of complex structures with high yields and purity. For example, a recent study described a one-pot Ugi reaction that produced a library of bisamides derived from pyrrole-containing β-chlorovinylaldehyde, showcasing the versatility of pyrrole derivatives in synthetic chemistry .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies suggest that this compound can effectively bind to specific enzymes and receptors involved in disease pathways, further supporting its role as a lead compound in drug discovery .

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The bromine atom and the pyrrole ring contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole: Similar structure but with the bromine atom at the para position.

1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole: Similar structure with a chlorine atom instead of bromine.

1-(3-bromophenyl)-1H-pyrrole: Lacks the methyl groups on the pyrrole ring.

Uniqueness

1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole is unique due to the specific positioning of the bromine atom and the methyl groups, which influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct set of properties that can be exploited in various scientific and industrial applications.

生物活性

1-(3-Bromophenyl)-2,5-dimethyl-1H-pyrrole is a notable compound in the pyrrole family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a bromophenyl group and two methyl groups at positions 2 and 5. This unique structure contributes to its chemical reactivity and biological activity.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness comparable to established antibiotics:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key enzymes necessary for bacterial growth.

Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro assays. It has shown promising results in inhibiting the proliferation of cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 12 |

The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on tyrosinase, an enzyme critical for melanin production .

- Receptor Binding : The bromophenyl group facilitates π-π interactions with aromatic residues in proteins, enhancing binding affinity to various receptors involved in cellular signaling pathways .

Study on Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of several pyrrole derivatives, this compound was included among the tested compounds. It demonstrated a significant reduction in bacterial colony counts when compared to control groups, indicating its potential as a lead compound for developing new antimicrobial agents .

Study on Anticancer Activity

Another research effort focused on the anticancer properties of this compound involved treating various cancer cell lines with different concentrations of this compound. The results highlighted its ability to inhibit cell growth effectively and induce apoptosis, suggesting further investigation into its potential as a chemotherapeutic agent .

特性

IUPAC Name |

1-(3-bromophenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN/c1-9-6-7-10(2)14(9)12-5-3-4-11(13)8-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFJJKOQBRMRCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC(=CC=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406336 | |

| Record name | 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127257-87-8 | |

| Record name | 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。